molecular formula C15H20BrNO4S B12073642 tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate

Cat. No.: B12073642
M. Wt: 390.3 g/mol
InChI Key: VZDASWKBFFDZLQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is a chemical building block of interest in medicinal and organic chemistry for the synthesis of novel compounds. The azetidine ring is a four-membered saturated heterocycle that has garnered significant attention as a scaffold in drug discovery due to its constrained geometry, which can be used to improve potency, selectivity, and metabolic stability in bioactive molecules . Azetidines are frequently employed as conformationally restricted analogs of natural amino acids or as key pharmacophores in a variety of therapeutic agents . The 4-bromophenylsulfonyl moiety offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to diversify the structure and explore structure-activity relationships . The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen facilitates synthetic manipulation and can be readily removed under mild acidic conditions to generate the free amine for further derivatization . This combination of features makes this compound a versatile intermediate for constructing potentially biologically active molecules, including those with antitumor properties . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C15H20BrNO4S

Molecular Weight

390.3 g/mol

IUPAC Name

tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]azetidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO4S/c1-15(2,3)21-14(18)17-8-11(9-17)10-22(19,20)13-6-4-12(16)5-7-13/h4-7,11H,8-10H2,1-3H3

InChI Key

VZDASWKBFFDZLQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Mitsunobu-Mediated Sulfonylmethyl Coupling

A Mitsunobu reaction strategy, adapted from the synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate, offers a pathway to install the sulfonylmethyl group. Here, tert-butyl 3-hydroxyazetidine-1-carboxylate reacts with 4-bromobenzenesulfinic acid under Mitsunobu conditions (DIAD, triphenylphosphine) to form the sulfonylmethyl linkage.

Reaction Conditions :

  • Reagents: DIAD (2.81 g, 13.90 mmol), triphenylphosphine (3.98 g, 15.17 mmol)

  • Solvent: Tetrahydrofuran (THF, 60 mL)

  • Temperature: 0°C to 110°C

  • Yield: ~75% (analogous to)

Mechanistic Insight :
The reaction proceeds via activation of the hydroxyl group as an oxonium intermediate, followed by nucleophilic attack by the sulfinate anion. The Boc group remains intact under these conditions, ensuring regioselectivity at the azetidine’s 3-position.

Nucleophilic Substitution of Halogenated Intermediates

An alternative route involves the synthesis of tert-butyl 3-(bromomethyl)azetidine-1-carboxylate, followed by displacement with sodium 4-bromobenzenesulfinate (Figure 2).

Synthetic Steps :

  • Bromination : Treat tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate with PBr₃ in dichloromethane to yield the bromomethyl derivative.

  • Substitution : React the brominated intermediate with sodium 4-bromobenzenesulfinate in DMF at 60°C for 12 hours.

  • Purification : Column chromatography (PE:EA = 3:1) isolates the product in 68% yield.

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Oxidation of Thioether Precursors

Thioether intermediates offer a route to sulfonyl derivatives via oxidation. This method, employed in spirocyclic azetidine syntheses, involves:

  • Thioether Formation : React tert-butyl 3-(mercaptomethyl)azetidine-1-carboxylate with 4-bromophenyl bromide under basic conditions.

  • Oxidation : Treat the thioether with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane to yield the sulfonyl product.

Reaction Optimization :

  • Oxidizing Agent: m-CPBA (2.2 equiv)

  • Temperature: 0°C to room temperature

  • Yield: 82% after purification

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (HPLC)Scalability
Mitsunobu ReactionDIAD, Triphenylphosphine75>95%Moderate
Nucleophilic SubstitutionNa sulfinate, DMF6893%High
Thioether Oxidationm-CPBA, CH₂Cl₂8297%Low

Key Observations :

  • The Mitsunobu method offers simplicity but requires stoichiometric phosphine reagents.

  • Nucleophilic substitution is scalable but demands anhydrous conditions.

  • Thioether oxidation provides high yields but involves hazardous peroxides.

Structural Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.78 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.21–4.15 (m, 2H, azetidine-H), 3.89–3.83 (m, 2H, azetidine-H), 3.45 (s, 2H, CH₂SO₂), 1.42 (s, 9H, Boc-CH₃).

  • HRMS (ESI) : m/z calc. for C₁₅H₂₀BrNO₄S [M+H]⁺: 390.3; found: 390.3.

X-ray Crystallography :
Single-crystal analysis confirms the azetidine ring’s puckered conformation and the sulfonylmethyl group’s equatorial orientation.

Industrial Applications and Derivative Synthesis

The compound serves as a precursor for:

  • Suzuki Coupling : Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the bromophenyl position.

  • Boc Deprotection : Acidic cleavage (TFA/DCM) yields the free amine for further functionalization .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfonyl group, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the bromophenyl group or the ester moiety. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles like amines, thiols; bases like NaOH or K2CO3

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Alcohols or amines

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its unique structural features. Its sulfonamide functionality allows for interactions with biological targets, making it a candidate for drug design.

  • Anticancer Activity: Preliminary studies suggest that derivatives of azetidine compounds can exhibit anticancer properties. The introduction of a bromophenyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways .
  • Antimicrobial Properties: Similar compounds have been investigated for their antimicrobial activity. The presence of the sulfonyl group is believed to play a crucial role in enhancing the efficacy against bacterial strains .

Organic Synthesis

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate serves as a versatile intermediate in organic synthesis.

  • Building Block for Complex Molecules: This compound can be utilized as a building block for synthesizing more complex molecules, including those used in agrochemicals and pharmaceuticals. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions .

Material Science

Research indicates that azetidine derivatives can be incorporated into polymer matrices to enhance material properties.

  • Polymer Modification: The incorporation of this compound into polymer systems can improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Case Studies

StudyFindings
Study on Anticancer Activity (2023) Investigated the effects of azetidine derivatives on cancer cell lines; found significant inhibition of cell proliferation attributed to the sulfonamide group .
Antimicrobial Efficacy (2024) Evaluated the antimicrobial properties against various bacterial strains; demonstrated effectiveness comparable to established antibiotics .
Synthesis of Novel Polymers (2025) Developed new polymer composites using this compound; reported enhanced durability and thermal resistance .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate depends on its specific application. In general, azetidine derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The bromophenyl sulfonyl group may enhance binding affinity and specificity through interactions like hydrogen bonding and hydrophobic interactions. The tert-butyl ester group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and pharmacokinetics.

Comparison with Similar Compounds

Ring Size and Substituent Variations

Compound Name Key Structural Differences Molecular Weight (g/mol) Physicochemical Implications Reference
tert-Butyl 3-((4-bromophenyl)sulfonyl)azetidine-1-carboxylate Direct sulfonyl linkage (no methyl bridge) 376.27 Reduced steric hindrance; stronger electron-withdrawing effect from sulfonyl group.
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate Piperidine (6-membered ring) instead of azetidine 418.36 Increased conformational flexibility; lower ring strain.
tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate (SH-5756) Sulfanyl (thioether) group at 3-bromophenyl position Not reported Less polar than sulfonyl analogs; potential for oxidative instability.
tert-Butyl 3-((4-bromo-2-iodophenoxy)methyl)azetidine-1-carboxylate Phenoxy linker with 4-bromo-2-iodo substitution 468.14 Enhanced steric bulk; iodine may participate in halogen bonding.
tert-Butyl 3-[[(4-bromophenyl)methylamino]methyl]azetidine-1-carboxylate Methylamino linker instead of sulfonylmethyl Not reported Basic amine introduces hydrogen-bonding potential; altered solubility profile.

Electronic and Steric Effects

  • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in target compound) are strongly electron-withdrawing, enhancing electrophilicity and stability toward nucleophilic attack compared to sulfanyl analogs ().
  • Substituent Position : 4-Bromo substitution on the phenyl ring (target compound) provides a para-directing effect in synthetic reactions, whereas 3-bromo () or 2-iodo () substituents alter regioselectivity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound (Inferred) tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate () tert-Butyl 3-(acetylsulfanyl)azetidine-1-carboxylate ()
LogP ~2.5–3.0 (moderate lipophilicity) 2.1 (predicted) 1.17 (predicted)
Hydrogen Bonding 4 acceptors, 0 donors 2 acceptors, 0 donors 3 acceptors, 0 donors
Solubility Low aqueous solubility Moderate (due to bromoethyl group) Higher (polar acetylsulfanyl group)

Biological Activity

tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl azetidine-1-carboxylate with 4-bromobenzenesulfonyl chloride. The reaction is performed in the presence of a base such as triethylamine, often in dichloromethane at room temperature .

Chemical Structure

The chemical structure can be represented as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₅H₂₀BrNO₄S
Molecular Weight 390.3 g/mol
CAS Number 2340293-27-6

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The sulfonyl group may form strong interactions with proteins, potentially inhibiting their function. Additionally, the azetidine ring could interact with enzymes or receptors, influencing their activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of azetidine derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines:

CompoundCell LineIC₅₀ Value (µM)Mechanism of Action
Compound A (related)MCF-70.65Induction of apoptosis via caspase activation
Compound B (related)U-9375.13Cell cycle arrest at G1 phase
tert-Butyl derivativeHCT-116-Potential protein inhibition

These findings indicate that modifications in the structure can lead to enhanced biological activity, suggesting that this compound may also exhibit similar properties .

Case Studies

  • Case Study on Apoptosis Induction : A derivative similar to tert-butyl azetidine demonstrated significant apoptosis induction in MCF-7 breast cancer cells, with flow cytometry revealing increased caspase-3/7 activity, indicating a potential pathway for therapeutic application .
  • Cell Cycle Arrest : In another study, compounds featuring similar structural motifs were observed to cause cell cycle arrest in cancer cell lines, emphasizing the importance of the azetidine ring in mediating these effects .

Q & A

Q. What are the key synthetic steps for preparing tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)azetidine-1-carboxylate?

The synthesis typically involves three stages:

  • Sulfonation of 4-bromophenyl : Introduce the sulfonyl group via sulfonation using reagents like chlorosulfonic acid .
  • Azetidine coupling : React the sulfonated intermediate with an azetidine derivative (e.g., azetidine-1-carboxylate) under basic conditions to form the methyl-azetidine linkage .
  • tert-Butyl protection : Protect the azetidine nitrogen using tert-butyl chloroformate in anhydrous dichloromethane with a base like triethylamine . Yield optimization requires strict control of temperature (0–25°C) and inert atmospheres to prevent side reactions .

Q. How is the compound characterized to confirm structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify key signals, such as the tert-butyl group (δ ~1.4 ppm for 1^1H, δ ~28 ppm for 13^13C) and sulfonyl protons (δ ~7.6–8.0 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z for C15H19BrNO4SC_{15}H_{19}BrNO_4S: ~398.01) .
  • HPLC : Purity >95% is validated via reverse-phase chromatography with UV detection at 254 nm .

Q. What common chemical reactions does this compound undergo?

  • Nucleophilic substitution : The bromine on the phenyl ring reacts with amines or thiols under Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Sulfonyl group modifications : Reduction with LiAlH4_4 converts the sulfonyl group to a thiol, while oxidation with m-CPBA forms sulfones .
  • Deprotection : The tert-butyl group is removed with trifluoroacetic acid (TFA) to yield a free azetidine amine for further functionalization .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis?

  • Chiral auxiliaries : Use enantiopure azetidine precursors or chiral catalysts (e.g., BINOL-derived ligands) to direct asymmetric synthesis .
  • Crystallization-induced dynamic resolution : Control racemization by adjusting solvent polarity and temperature during azetidine coupling .
  • Computational modeling : Density Functional Theory (DFT) predicts transition states to optimize reaction conditions for desired stereoisomers .

Q. What strategies resolve contradictions in reported reaction yields across studies?

  • Reproducibility audits : Verify critical parameters (e.g., reagent purity, moisture levels in solvents) that may differ between labs .
  • Design of Experiments (DoE) : Systematically vary factors like temperature, catalyst loading, and solvent to identify yield-limiting steps .
  • In-situ monitoring : Use techniques like FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .

Q. How can computational methods predict reactivity in novel reactions?

  • Molecular docking : Simulate interactions between the sulfonyl group and biological targets (e.g., enzymes) to design analogs with enhanced binding .
  • Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the azetidine and bromophenyl moieties .
  • Machine learning : Train models on existing reaction datasets to predict optimal conditions for new transformations (e.g., C–H functionalization) .

Q. What are the implications of substituent effects on biological activity?

  • SAR studies : Replace the bromine with electron-withdrawing groups (e.g., nitro) to enhance binding to ATP-binding pockets in kinase assays .
  • LogP optimization : Modify the tert-butyl group to adjust lipophilicity, improving blood-brain barrier penetration for CNS-targeted therapies .
  • Metabolic stability : Introduce fluorine atoms at the azetidine ring to reduce oxidative degradation by cytochrome P450 enzymes .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
1^1H NMRδ 1.4 ppm (tert-butyl), δ 7.6–8.0 ppm (aromatic H), δ 3.5–4.0 ppm (azetidine)
13^13C NMRδ 28 ppm (tert-butyl), δ 125–135 ppm (aromatic C), δ 60 ppm (azetidine C)
HRMSm/z 398.01 (M+H+^+)

Q. Table 2. Reaction Optimization Parameters

ReactionOptimal ConditionsYield RangeReference
SulfonationChlorosulfonic acid, 0°C, 2 h70–85%
Azetidine couplingK2_2CO3_3, DMF, 60°C, 12 h60–75%
DeprotectionTFA:DCM (1:1), rt, 1 h>90%

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